4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2-methoxybenzyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method starts with the preparation of 2-methoxybenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl chloride. The reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the chloromethyl group, resulting in the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazoles with various functional groups replacing the chlorine atom.
Oxidation: The major products include aldehydes, ketones, or carboxylic acids derived from the methoxybenzyl group.
Reduction: The major products are reduced triazoles or triazolines, depending on the specific reducing agent and conditions used.
Scientific Research Applications
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the chloromethyl group can facilitate binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxybenzyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
4-(bromomethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(2-methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxyphenyl group instead of a methoxybenzyl group, leading to different chemical and biological properties.
Uniqueness
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and methoxybenzyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-5-3-2-4-9(11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKSHEFPWDBKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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